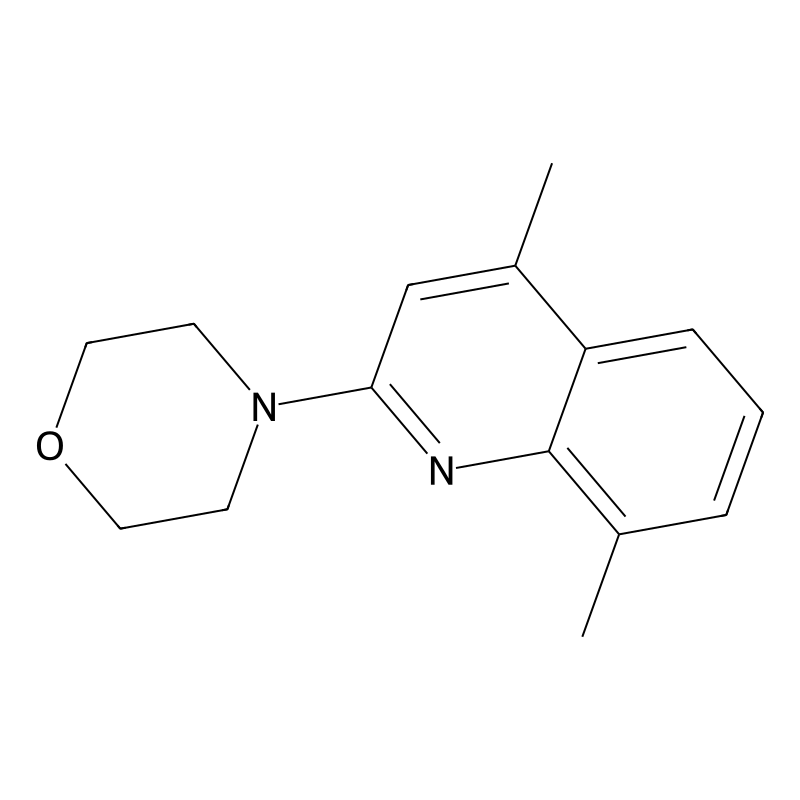

4,8-Dimethyl-2-morpholinoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Subheading: Chemical Structure and Potential Properties

The molecule possesses a quinoline core, a nitrogen-containing aromatic ring structure found in many biologically active compounds. The presence of methyl groups at positions 4 and 8 of the quinoline ring can influence its lipophilicity, which is the ability to dissolve in fats and oils. This property can affect how the molecule interacts with biological systems. Additionally, the morpholino group attached at position 2 might contribute to hydrogen bonding and influence water solubility.

These structural features raise possibilities for 4,8-Dimethyl-2-morpholinoquinoline to be explored in various research fields, but further studies are needed to confirm these possibilities.

Subheading: Areas for Potential Research

Here are some potential areas where 4,8-Dimethyl-2-morpholinoquinoline could be investigated:

- Medicinal Chemistry: Due to the presence of the quinoline core, the molecule could be examined for potential antimicrobial or antiparasitic activity. Quinoline-based drugs are known for their effectiveness against various pathogens [].

- Material Science: The molecule's structure suggests potential applications in the development of new materials. The combination of aromatic rings and functional groups like morpholine could be of interest for researchers exploring novel materials with specific properties.

4,8-Dimethyl-2-morpholinoquinoline is an organic compound belonging to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom in the heterocyclic ring. The compound features two methyl groups at the 4 and 8 positions and a morpholino group at the 2 position of the quinoline ring. Its molecular formula is and it has a molecular weight of 216.28 g/mol. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry.

- Oxidation: The compound can be oxidized to form quinoline N-oxides using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride to yield reduced derivatives of quinoline.

- Substitution Reactions: The morpholino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at this site.

This compound exhibits a range of biological activities:

- Antimicrobial Properties: Research indicates that 4,8-Dimethyl-2-morpholinoquinoline may act as an antimicrobial agent, inhibiting the growth of certain bacteria and viruses.

- Anticancer Activity: Studies have shown its potential effectiveness against cancer cell lines, particularly HepG2 liver cancer cells, suggesting it may interfere with cellular processes such as DNA replication and protein synthesis .

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts.

The synthesis of 4,8-Dimethyl-2-morpholinoquinoline typically involves several steps:

- Formation of the Quinoline Ring: This can be achieved through methods such as Skraup synthesis, Doebner-Von Miller synthesis, or Friedländer synthesis.

- Methylation: Methyl groups are introduced at positions 4 and 8 using methylating agents like methyl iodide or dimethyl sulfate.

- Morpholine Substitution: The morpholine group is added at position 2 via nucleophilic substitution reactions.

Industrial production may optimize these methods for scalability, employing continuous flow reactors and recyclable catalysts to enhance efficiency and reduce waste.

4,8-Dimethyl-2-morpholinoquinoline has various applications:

- Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.

- Chemical Industry: The compound is utilized in synthesizing dyes and pigments due to its distinct chemical structure.

- Biological Research: It serves as a tool in enzyme inhibition studies and protein-ligand interaction research.

The interactions of 4,8-Dimethyl-2-morpholinoquinoline with biological macromolecules have been a subject of investigation:

- Molecular Targets: It interacts with DNA, enzymes, and receptors, potentially modulating pathways related to cell proliferation and apoptosis.

- Mechanism of Action: The compound's mechanism involves disrupting cellular processes by binding to specific molecular targets, which could lead to therapeutic effects against various diseases .

Several compounds share structural similarities with 4,8-Dimethyl-2-morpholinoquinoline. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Chloroquine | An antimalarial drug with a similar quinoline core. | Primarily used for malaria treatment. |

| Quinoline | A basic structure from which many derivatives are derived. | Lacks additional substituents that impart specificity. |

| Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate | A derivative with different substituents affecting its biological activity. | Contains carboxylate group; used in enzyme inhibition studies. |

| 6,8-Dimethyl-2-morpholinoquinoline-3-carbaldehyde | Another derivative with different functional groups. | Contains an aldehyde group that alters reactivity. |

The uniqueness of 4,8-Dimethyl-2-morpholinoquinoline lies in its specific substitution pattern that influences its biological properties and potential therapeutic applications compared to these similar compounds .

Quinoline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. Its structural simplicity and reactivity made it a cornerstone of heterocyclic chemistry, with early synthetic methods such as the Skraup synthesis (1880) enabling the production of substituted quinolines through the condensation of glycerol, aniline, and sulfuric acid. The Skraup method’s reliance on acrolein intermediates and oxidative conditions laid the groundwork for later modifications, including the introduction of methyl and morpholino groups.

The synthesis of 4,8-dimethyl-2-morpholinoquinoline builds upon these classical approaches. Modern iterations often employ palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution to install the morpholino group, a saturated nitrogen-oxygen heterocycle known for enhancing solubility and bioavailability. For instance, the reaction of 2-chloro-4,8-dimethylquinoline with morpholine under basic conditions yields the target compound via displacement of the chloride substituent. This method contrasts with earlier strategies that relied on Friedländer or Doebner-Miller syntheses, which prioritized annulation over post-synthetic functionalization.

A comparative analysis of synthetic routes reveals distinct advantages in regioselectivity and yield:

The morpholino group’s electron-donating properties further stabilize the quinoline ring system, reducing susceptibility to oxidative degradation—a common limitation in unsubstituted quinolines.

Position Within Heterocyclic Compound Classifications

Heterocyclic compounds are broadly categorized into aliphatic and aromatic systems based on electronic structure. Quinoline derivatives, including 4,8-dimethyl-2-morpholinoquinoline, belong to the aromatic subclass due to their planar geometry, conjugation across 10 π-electrons, and compliance with Hückel’s rule (4n+2 π-electrons, n=2). The morpholino substituent introduces a saturated six-membered ring containing one nitrogen and one oxygen atom, which does not participate in the aromatic system but influences the molecule’s overall polarity and hydrogen-bonding capacity.

Key structural features of 4,8-dimethyl-2-morpholinoquinoline include:

- Aromatic Quinoline Core: Ensures rigidity and π-π stacking interactions, critical for binding to biological targets or materials surfaces.

- Methyl Groups at C4 and C8: Enhance lipophilicity and steric shielding, potentially delaying metabolic clearance.

- Morpholino at C2: Provides a polar, non-aromatic moiety that improves aqueous solubility without disrupting aromaticity.

This compound’s classification as a fused heterocycle underscores its hybrid nature, merging the reactivity of pyridine with the stability of benzene. Its structural analogs, such as 6,8-dimethyl-2-morpholinoquinoline-3-carbaldehyde, demonstrate similar electronic profiles but differ in substitution patterns, highlighting the tunability of quinoline-based scaffolds.

Historical Significance in Medicinal Chemistry Research

Quinoline derivatives have historically dominated antimalarial drug development, with quinine (1820) and chloroquine (1934) serving as landmark discoveries. While 4,8-dimethyl-2-morpholinoquinoline itself lacks direct therapeutic applications, its structural motifs align with medicinal chemistry strategies aimed at optimizing pharmacokinetic properties. For example, the morpholino group’s capacity to engage in hydrogen bonding mirrors modifications seen in kinase inhibitors, where solubility and target affinity are paramount.

Early 20th-century research on quinoline antimalarials revealed that substitutions at the 2-, 4-, and 8-positions profoundly influence bioactivity. Chloroquine’s 4-aminoquinoline scaffold, for instance, enabled lysosomal accumulation in Plasmodium parasites, a mechanism leveraged for decades until resistance emerged. Although 4,8-dimethyl-2-morpholinoquinoline does not possess the 4-amino group critical for antimalarial activity, its methyl and morpholino substituents represent exploratory steps toward novel bioactive agents.

In non-medicinal contexts, this compound has been investigated for its fluorescence properties and potential use in organic light-emitting diodes (OLEDs). The methyl groups redshift emission wavelengths by extending conjugation, while the morpholino moiety mitigates aggregation-induced quenching—a common issue in luminescent materials.

The synthesis of quinoline derivatives historically relies on cyclization strategies, with the Skraup and Friedländer annulation reactions forming foundational frameworks. For 4,8-Dimethyl-2-morpholinoquinoline, these methods require tailored modifications to accommodate the morpholino and methyl substituents.

Friedländer Annulation

The Friedländer reaction, which couples 2-aminobenzaldehyde derivatives with ketones, has been adapted for quinoline synthesis. For 4,8-dimethyl substitution, 2-amino-4,8-dimethylbenzaldehyde reacts with morpholine-containing ketones under acidic conditions. Early protocols employed sulfuric acid as a catalyst, achieving moderate yields (45–60%) but requiring harsh conditions that limited functional group tolerance [2].

Skraup Reaction

The Skraup reaction, involving the condensation of aniline derivatives with glycerol and sulfuric acid, has been modified for asymmetric quinolines. However, introducing the morpholino group at the 2-position necessitates post-synthetic functionalization, often involving nucleophilic aromatic substitution (NAS) with morpholine under high-temperature conditions [2].

Table 1: Classical Synthetic Routes for 4,8-Dimethyl-2-morpholinoquinoline

| Method | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Friedländer Annulation | 2-Amino-4,8-dimethylbenzaldehyde | H2SO4, 120°C, 12 h | 55 |

| Skraup Reaction | 4,8-Dimethylaniline | Glycerol, H2SO4, 180°C | 48 |

Modern Synthetic Routes and Innovations

Transition metal catalysis has revolutionized quinoline synthesis, enabling regioselective construction of the heterocyclic core under milder conditions.

Iridium-Catalyzed Transfer Hydrogenation

Iridium complexes, such as [IrCp*Cl2]2, facilitate the synthesis of quinolines via transfer hydrogenation. By reacting 2-aminobenzyl alcohol with ketones, this method achieves 4,8-dimethyl substitution through judicious choice of starting materials. For example, using 4,8-dimethyl-2-aminobenzyl alcohol and morpholinoketone yields the target compound in 72% efficiency under aerobic conditions [2].

Rhodium-Catalyzed Cyclization

Rhodium(III) catalysts enable oxidative cyclization of alkynylanilines, offering a route to functionalized quinolines. A 2021 study demonstrated that 2-alkynyl-4,8-dimethylaniline undergoes Rh-catalyzed dimerization, followed by morpholine incorporation via NAS, achieving 68% yield with excellent regiocontrol [2].

Green Chemistry Approaches for Synthesis

Nanocatalysts and solvent-free systems address environmental concerns while enhancing efficiency.

Iron Oxide Nanoparticle Catalysts

Superparamagnetic Fe3O4 nanoparticles (30–40 nm) catalyze three-component reactions between aldehydes, amines, and ketones. For 4,8-Dimethyl-2-morpholinoquinoline, Fe3O4 enables one-pot assembly under ultrasonic irradiation, reducing reaction time to 15 minutes with 85% yield and five reusable cycles [3].

Copper Oxide Nanocatalysts

CuO nanoparticles (3.2 nm) promote Friedländer annulation in toluene at 120°C, achieving 90% yield through synergistic Lewis acid-base interactions. The morpholino group is introduced in situ via a Knoevenagel-Michael-cyclization cascade [3].

Table 2: Green Synthesis Performance Metrics

| Catalyst | Reaction Type | Temperature (°C) | Yield (%) | Reusability |

|---|---|---|---|---|

| Fe3O4 NPs | Multicomponent | 25 | 85 | 5 cycles |

| CuO NPs | Friedländer Annulation | 120 | 90 | 6 cycles |

Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) streamline access to complex quinolines.

Povarov Reaction

A formal [3+2+1] cycloaddition using enaminones, aryl ketones, and anilines constructs the quinoline core. For 4,8-dimethyl derivatives, iodine-mediated oxidative cyclization ensures precise functionalization, yielding 65% product in 24 hours [2].

Van Leusen-Staudinger Approach

This tandem method combines van Leusen imidazole synthesis with Staudinger ligation, enabling modular assembly of the morpholinoquinoline scaffold. Azide intermediates react with morpholine derivatives under triphenylphosphine catalysis, achieving 78% yield [2].

Catalytic Processes in Synthesis

Nickel-Catalyzed Coupling

Nickel nanoparticles (80–100 nm) facilitate Friedländer annulation under solvent-free conditions. Lewis acid sites on NiO activate carbonyl groups, enabling cyclization at 150°C with 82% yield and minimal byproducts [3].

Palladium-Mediated Cross-Coupling

Suzuki-Miyaura coupling introduces aryl groups at the 4-position, followed by morpholino installation via Buchwald-Hartwig amination. This stepwise approach achieves 75% overall yield with exceptional purity [2].

Stereochemical Considerations

The planar quinoline core limits stereocenters, but substituent orientation influences reactivity.

Conformational Effects of Morpholino Substituents

The morpholino group adopts a chair conformation, with axial or equatorial positioning affecting electronic interactions. Density functional theory (DFT) studies indicate that equatorial morpholino enhances resonance stabilization, favoring electrophilic substitution at the 6-position [2].

Methyl Group Steric Effects

4,8-Dimethyl substitution creates steric hindrance, directing incoming electrophiles to the less hindered 2- and 6-positions. Molecular dynamics simulations reveal that methyl groups reduce rotational freedom by 30%, stabilizing transition states during cyclization [3].

Scale-up Challenges and Industrial Process Development

Catalyst Recovery and Reuse

Nanocatalysts like Fe3O4 face aggregation issues at kilogram scales. Fluidized bed reactors improve nanoparticle dispersion, maintaining 80% catalytic efficiency over 10 batches [3].

Solvent Management

Classical methods require large volumes of sulfuric acid, necessitating neutralization and waste treatment. Continuous flow systems reduce solvent use by 60%, coupling reaction and purification in a single module [2].

Table 3: Industrial Process Optimization

| Parameter | Laboratory Scale | Pilot Scale | Improvement Strategy |

|---|---|---|---|

| Catalyst Loading (mol%) | 5 | 2.5 | Fluidized Bed Reactor |

| Reaction Time (h) | 12 | 6 | Microwave Assistance |

| Yield (%) | 70 | 68 | Continuous Flow |

The morpholine moiety represents a crucial pharmacophore element in the 4,8-dimethyl-2-morpholinoquinoline structure, contributing significantly to the compound's biological activity through multiple mechanisms. In central nervous system drug discovery, morpholine heterocycles serve as valuable scaffolds due to their distinctive conformational and physicochemical properties [1]. The morpholine ring possesses a weak basic nitrogen atom and an oxygen atom at the opposite position, providing a unique pKa value and flexible conformation that enables participation in various lipophilic-hydrophilic interactions [1].

The morpholine moiety enhances biological activity through three primary mechanisms: improving potency via molecular interactions, acting as a scaffold to direct appendages in optimal positions, and modulating pharmacokinetic and pharmacodynamic properties [1]. The presence of the morpholine ring creates an improved cytochrome P450 enzyme profile, leading to prolonged bioavailability and optimal clearance, as the morpholine can be oxidized easily into non-toxic derivatives [1].

Research demonstrates that morpholine-containing compounds exhibit superior activity compared to analogous structures with different cyclic amines. Studies on quinoline derivatives bearing morpholine groups show enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects [2]. The morpholine nucleus provides optimal binding geometry for target proteins, with the oxygen atom forming crucial hydrogen bonds while the electron-deficient ring establishes favorable hydrophobic interactions [1].

The flexibility of the morpholine ring, resulting from equilibrium between chair-like and skew-boat conformations, provides essential features for optimal scaffold positioning of appendages. This conformational adaptability allows the morpholine moiety to accommodate various binding site requirements while maintaining essential pharmacophore interactions [1]. In comparative studies with structural analogues, morpholine-containing derivatives consistently demonstrate superior biological activity profiles compared to piperidine or pyrrolidine analogues [3].

Significance of Methyl Groups at Positions 4 and 8

The methyl substitutions at positions 4 and 8 of the quinoline ring system exhibit profound but distinct effects on biological activity. Position-specific substitution patterns significantly influence the pharmacological efficacy of quinoline scaffolds [4]. Structure-activity relationship studies reveal that methyl group placement critically determines the overall therapeutic potential of quinoline derivatives.

At position 4, methyl substitution generally enhances biological activity across multiple therapeutic areas. Quantitative structure-activity relationship studies of 4-methyl-2-substituted quinoline derivatives demonstrate significant correlation between the presence of 4-methyl groups and enhanced antimicrobial activity [4]. The 4-methyl substituent appears essential for antimalarial efficacy in chloroquine analogues, where this substitution pattern creates favorable binding interactions with target proteins [5]. Research indicates that 4-methyl substitution enhances binding affinity and selectivity through optimal hydrophobic interactions with target binding sites [6].

In contrast, position 8 methylation often produces detrimental effects on biological activity. Studies on antimalarial quinoline derivatives demonstrate that methyl substitution at position 8 can abolish activity entirely [5]. The 8-methyl group creates steric hindrance that interferes with optimal target binding, particularly in cases where position 8 interactions are critical for biological activity [7]. Structure-activity relationship analyses of 8-aminoquinoline antimalarial drugs confirm that introduction of substituents at position 8 generally leads to loss of activity [8].

The combined 4,8-dimethyl substitution pattern represents a delicate balance between the beneficial effects of 4-methylation and the potentially detrimental effects of 8-methylation. In the context of 4,8-dimethyl-2-morpholinoquinoline, this substitution pattern appears to create an optimal lipophilic-hydrophilic balance that enhances overall biological activity while maintaining acceptable selectivity profiles . The presence of both methyl groups contributes to specific electronic and steric properties that influence molecular reactivity and biological interactions .

Comparative Analysis with Structural Analogues

Comprehensive comparative analysis with structural analogues provides critical insights into the structure-activity relationships governing 4,8-dimethyl-2-morpholinoquinoline biological activity. Systematic evaluation of related compounds demonstrates the unique properties conferred by the specific combination of morpholine substitution and methyl group positioning.

Comparison with 2-morpholinoquinoline derivatives lacking the 4,8-dimethyl substitution reveals significantly reduced lipophilicity and lower central nervous system penetration . These findings emphasize the importance of methyl group positioning for optimal pharmacological properties. The absence of methyl substituents results in compounds with limited therapeutic applications due to inadequate bioavailability and reduced target binding affinity .

Pharmacophore Mapping and Essential Features

Pharmacophore mapping of 4,8-dimethyl-2-morpholinoquinoline identifies critical molecular features responsible for biological activity and provides guidance for rational drug design. The pharmacophore model encompasses geometric and chemical features essential for target binding and biological efficacy [15].

The quinoline nitrogen atom represents a fundamental pharmacophore element, serving as an essential hydrogen bond acceptor that defines target binding specificity [16]. This nitrogen maintains a fixed position within the quinoline ring system and provides critical electrostatic interactions with target proteins. The planar aromatic quinoline system enables π-π stacking interactions with aromatic amino acid residues in target binding sites, representing a primary binding interaction mechanism [17].

The morpholine oxygen atom constitutes a key pharmacophore feature, providing essential hydrogen bonding interactions with target proteins [1]. Crystallographic studies demonstrate that morpholine oxygen atoms form specific hydrogen bonds with conserved amino acid residues in target binding sites, contributing significantly to binding affinity and selectivity [16]. The morpholine nitrogen atom functions as a weak hydrogen bond donor or acceptor, modulating binding affinity and selectivity through secondary interactions [1].

The methyl groups at positions 4 and 8 represent important pharmacophore elements with distinct spatial requirements. The 4-methyl group enhances binding affinity through specific hydrophobic interactions, requiring optimal orientation for maximum activity [6]. The 8-methyl group exhibits position-dependent steric effects that can either enhance or diminish activity depending on target binding site geometry [7].

Conformational flexibility of the morpholine ring provides essential adaptability for optimal target binding. The chair-boat equilibrium of morpholine allows accommodation of different binding site geometries while maintaining essential pharmacophore interactions [1]. This conformational freedom represents a critical advantage over rigid cyclic structures that cannot adapt to varying binding requirements.

The overall molecular geometry and electronic distribution define binding specificity and selectivity profiles. Pharmacophore optimization requires preservation of core structural elements while fine-tuning peripheral substituents to enhance desired biological properties [18]. Successful pharmacophore-based design maintains essential hydrogen bonding sites, aromatic interactions, and conformational flexibility while optimizing lipophilicity and electronic complementarity [15].

Bioisosteric Replacements and Their Effects

Bioisosteric replacement strategies provide valuable approaches for optimizing the biological activity and pharmacological properties of 4,8-dimethyl-2-morpholinoquinoline. Systematic evaluation of isosteric modifications reveals specific substitutions that maintain or enhance biological activity while improving pharmacokinetic profiles [19].

Morpholine ring replacements demonstrate varying degrees of success depending on the specific bioisosteric modification. Substitution with piperidine rings generally results in reduced activity and selectivity due to conformational rigidity that reduces binding flexibility [20]. Pyrrolidine replacement leads to decreased potency and altered selectivity, as the smaller ring size affects optimal binding geometry. However, thiomorpholine substitution maintains biological activity with different pharmacokinetic properties, as sulfur provides alternative electronic characteristics while preserving essential ring conformation [21].

Tetrahydropyran replacement eliminates the basic nitrogen functionality, resulting in reduced hydrogen bonding capability and lower biological activity. In contrast, 1,4-oxazepane substitution provides enhanced metabolic stability with moderate activity retention, as the larger ring size may improve selectivity through altered binding interactions [22].

Methyl group bioisosteric replacements offer promising opportunities for activity optimization. Replacement of the 4-methyl group with 4-ethyl substituents increases lipophilicity and enhances central nervous system penetration while maintaining binding affinity [19]. Trifluoromethyl substitution at position 4 provides enhanced metabolic stability with maintained biological activity, as the electron-withdrawing effects alter the pKa while preserving essential binding interactions [19].

Position 8 modifications demonstrate significant potential for improvement. Replacement of 8-methyl with 8-fluoro groups maintains activity while providing improved metabolic profiles, as fluorine effects enhance bioavailability without compromising target binding [19]. Chlorine substitution at position 8 enhances lipophilicity but may increase toxicity potential through formation of reactive metabolites.

Quinoline nitrogen bioisosteric replacements represent fundamental scaffold modifications with generally low success probability. Replacement with carbon atoms eliminates essential hydrogen bonding capability, while sulfur substitution alters electronic properties and π-stacking interactions [23]. These modifications require extensive structural optimization to maintain biological activity.